

9-(4-bromobutyl)-9H-carbazole molecular structure and analysis

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Compound of Interest

Compound Name: 9-(4-bromobutyl)-9H-carbazole

Cat. No.: B1282662

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An In-depth Technical Guide to 9-(4-bromobutyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of **9-(4-bromobutyl)-9H-carbazole**. This compound serves as a crucial intermediate in the synthesis of various functionalized carbazole derivatives with applications in materials science and medicinal chemistry.

Molecular Structure and Identifiers

9-(4-bromobutyl)-9H-carbazole is a derivative of carbazole, a tricyclic aromatic heterocycle, with a bromobutyl substituent attached to the nitrogen atom.

Molecular Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	9-(4-bromobutyl)-9H-carbazole
CAS Number	10420-20-9
Molecular Formula	C ₁₆ H ₁₆ BrN
Molecular Weight	302.21 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of **9-(4-bromobutyl)-9H-carbazole** is presented below. It should be noted that some of these values are predicted.

Property	Value	Source
Melting Point	100-109 °C	Experimental
Boiling Point	436.3 ± 37.0 °C	Predicted
Density	1.32 ± 0.1 g/cm ³	Predicted
Solubility	Sparingly soluble in water, more soluble in polar organic solvents like methanol and DMSO, and has higher solubility in non-polar organic solvents like toluene and benzene. ^[1]	General for Carbazole

Spectroscopic Analysis

While specific experimental spectra for **9-(4-bromobutyl)-9H-carbazole** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar carbazole derivatives.

Expected Spectroscopic Data:

- ^1H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the carbazole ring system, likely in the range of 7.0-8.5 ppm. The butyl chain protons would appear as multiplets in the upfield region, with the methylene group attached to the bromine being the most downfield of the aliphatic protons.
- ^{13}C NMR: The spectrum would display signals for the twelve aromatic carbons of the carbazole core and the four carbons of the butyl chain. The carbon attached to the bromine atom would be expected to resonate in the range of 30-40 ppm.
- FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the aliphatic chain, C=C stretching of the aromatic rings, and C-N stretching. A key feature would be the C-Br stretching vibration, typically observed in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic peak ($\text{M}+2$) of nearly equal intensity would also be observed.

Synthesis and Experimental Protocols

9-(4-bromobutyl)-9H-carbazole is typically synthesized via the N-alkylation of carbazole. A general experimental protocol is described below, based on procedures for similar syntheses.

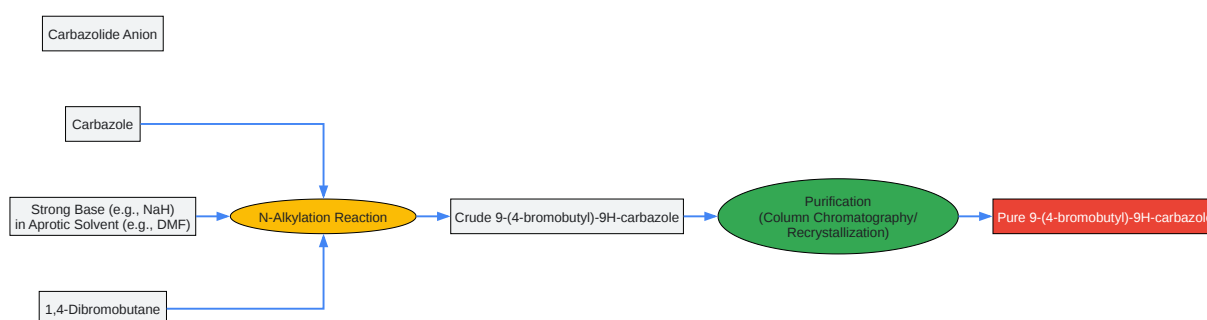
[2]

General Synthesis Protocol:

- Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium hydride or potassium hydroxide, in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the carbazolide anion.
- N-Alkylation: 1,4-dibromobutane is added to the reaction mixture. The carbazolide anion acts as a nucleophile, displacing one of the bromide ions to form **9-(4-bromobutyl)-9H-carbazole**.
- Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The

crude product is purified by column chromatography or recrystallization to yield the pure compound.

Experimental Workflow Diagram:



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Synthesis workflow for 9-(4-bromobutyl)-9H-carbazole.

Applications in Research and Development

9-(4-bromobutyl)-9H-carbazole is a valuable building block in organic synthesis. Its primary application is as an intermediate for the preparation of more complex carbazole derivatives.^[1] The presence of the terminal bromine atom allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions and coupling reactions.

These derivatives are being investigated for a range of applications, including:

- Organic Electronics: As components in organic light-emitting diodes (OLEDs), solar cells, and transistors due to the electron-donating properties of the carbazole moiety.
- Medicinal Chemistry: As a scaffold for the synthesis of compounds with potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.^[2] For instance, it is a useful intermediate in the preparation of carbazole imidazolium salts with antitumor activity.^[1]

Safety and Handling

9-(4-bromobutyl)-9H-carbazole is classified as a chemical that requires careful handling.

Hazard Identification:

- Causes skin irritation.
- Causes serious eye irritation.

Recommended Safety Precautions:

- Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
- First Aid:
 - Skin Contact: Wash off with plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - Inhalation: Move to fresh air.
 - Ingestion: Rinse mouth and seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

9-(4-bromobutyl)-9H-carbazole is a key synthetic intermediate that provides a versatile platform for the development of novel carbazole-based materials and therapeutic agents. While detailed experimental data for the compound itself is limited in the public domain, its structural features and reactivity make it a compound of significant interest to researchers in organic chemistry, materials science, and drug discovery. Further research into its properties and applications is warranted to fully explore its potential.

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References

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